molecular formula C5H8O3 B167938 2-Oxopentanoic acid CAS No. 1821-02-9

2-Oxopentanoic acid

Cat. No.: B167938
CAS No.: 1821-02-9
M. Wt: 116.11 g/mol
InChI Key: KDVFRMMRZOCFLS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Oxopentanoic acid is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the respiration chain . It plays a crucial role in energy production within cells.

Mode of Action

This compound acts as a potential inhibitor of succinate dehydrogenase . By inhibiting SDH, it disrupts the mitochondrial TCA cycle and respiration chain . This disruption can lead to the control of certain plant pathogenic fungi, making this compound a potential antifungal agent .

Biochemical Pathways

The inhibition of SDH by this compound affects the TCA cycle and the respiration chain . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to significant effects on energy production within cells.

Pharmacokinetics

Its solubility in dmso is known to be greater than 250 mg/ml , which could potentially influence its absorption and distribution in the body

Result of Action

The inhibition of SDH and the subsequent disruption of the TCA cycle and respiration chain can lead to a decrease in energy production within cells . This can result in the control of certain plant pathogenic fungi, indicating the potential use of this compound as an antifungal agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored at 2-8°C

Biochemical Analysis

Biochemical Properties

2-Oxopentanoic acid participates in several biochemical reactions. It is involved in the metabolic breakdown of fatty acids and amino acids. The conversion of this compound into acetyl-CoA, facilitated by the enzyme acyl-CoA synthetase, serves as a key step in these metabolic processes . Acetyl-CoA then participates in the citric acid cycle, yielding cellular energy for various cellular processes .

Cellular Effects

This compound influences various types of cells and cellular processes. For instance, it plays a crucial role in cellular metabolism. As a precursor to acetyl-CoA, it contributes to the citric acid cycle, a fundamental metabolic pathway that provides energy to the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with various biomolecules. For instance, it binds to the enzyme acyl-CoA synthetase, which facilitates its conversion into acetyl-CoA . This interaction is crucial for the compound’s role in metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the metabolic breakdown of fatty acids and amino acids . It is converted into acetyl-CoA, which then participates in the citric acid cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxovaleric acid can be synthesized through several methods. One common approach involves the oxidation of valeric acid using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the formation of the desired keto acid.

Industrial Production Methods: In industrial settings, 2-oxovaleric acid is often produced through the fermentation of specific microorganisms that can convert substrates like glucose into the desired keto acid. This biotechnological approach is favored for its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-Oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce higher oxidation state compounds.

    Reduction: It can be reduced to form valeric acid or other reduced derivatives.

    Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

    Oxidation: Higher oxidation state compounds.

    Reduction: Valeric acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxovaleric acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Oxovaleric acid is unique due to its specific role in the metabolism of certain amino acids and its involvement in various biochemical pathways. Its structural features and reactivity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVFRMMRZOCFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13022-83-8 (hydrochloride salt)
Record name 2-Ketopentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3021647
Record name Alpha-Ketovaleric acid
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Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Oxovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1821-02-9
Record name 2-Oxovaleric acid
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Record name 2-Ketopentanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpha-Ketovaleric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxovaleric acid
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Record name 2-OXOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Oxovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

6.5 °C
Record name 2-Oxovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Oxopentanoic acid?

A1: this compound has the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, nuclear magnetic resonance (NMR) spectroscopy has been extensively used to study the structure and properties of this compound, particularly its hydration and dehydration equilibria. []

Q3: What is the metabolic significance of this compound?

A3: this compound is an intermediate in the metabolism of several amino acids. It is a product of methionine salvage pathway in both bacteria and mammals. [] Studies in rat hepatocytes showed that this compound can be produced from a desthio analog of the methionine salvage pathway intermediate, 1,2-dihydroxy-3-keto-5-methylthiopentane. [] It plays a role in energy metabolism, particularly in the context of muscle protein synthesis and degradation in animals. [, ]

Q4: Can this compound be used as a biomarker for any diseases?

A4: Research suggests that altered levels of this compound in plasma and urine might be linked to various conditions. For instance, studies show its potential as a biomarker for diagnosing male infertility, with decreased levels observed in oligospermic individuals. [] It has also shown promise as a potential biomarker for impaired glucose tolerance (IGT). [] In a study on pigs, altered levels of this compound in plasma were associated with optimal dietary leucine intake. []

Q5: What is the role of this compound in bacterial metabolism?

A5: In Klebsiella pneumoniae, this compound is produced non-enzymatically as part of the methionine salvage pathway. [] This pathway allows bacteria to recycle methionine from the 5-methylthio-D-ribose moiety of 5′-(methylthio)-adenosine. []

Q6: Can this compound be used in the production of unnatural amino acids?

A6: Yes, this compound can be used as a substrate for ω-transaminases (ω-TAs), enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. Engineering efforts have focused on modifying the active site of ω-TAs to accommodate bulkier substrates like this compound, enabling the synthesis of various unnatural amino acids. []

Q7: What are the common analytical methods for detecting and quantifying this compound?

A7: Several analytical techniques are employed to analyze this compound. Gas chromatography coupled with mass spectrometry (GC/MS) allows for the isotopic determination of this compound in biological fluids, providing insights into its metabolic pathways. [] High-performance liquid chromatography (HPLC) coupled with various detectors, such as photodiode array detectors, offers sensitive and selective methods for the determination of this compound in pharmaceutical preparations and biological samples. [, ] Liquid chromatography coupled with mass spectrometry (LC/MS) is also a powerful technique for analyzing this compound in complex biological matrices. [, ]

Q8: What are some areas for future research on this compound?

A8: Further investigation into the potential of this compound as a biomarker for various diseases is warranted. Additionally, exploring its role in inter-organ signaling networks and its impact on systemic metabolism, particularly in relation to brown and beige adipose tissue, could provide valuable insights. []

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